The most prominent research application of 2,5-Diaminoterephthalic acid lies in its role as a linker molecule for the construction of Metal-Organic Frameworks (MOFs). MOFs are a class of porous materials with a highly ordered structure formed by organic linkers and metal ions or clusters. DAMT, with its two amine groups and two carboxylic acid groups, can effectively bind to metal centers, creating stable and versatile MOF structures. PubChem, National Institutes of Health
DAMT-based MOFs are being explored for various applications due to their tailorable properties. Some promising areas of research include:
2,5-Diaminoterephthalic acid is a white solid with a molecular weight of 196.16 g/mol . Its structure consists of a benzene ring substituted with two carboxylic acid groups in the para positions and two amino groups in the ortho positions relative to one of the carboxylic acid groups. The compound has four hydrogen bond donors and four hydrogen bond acceptors, contributing to its high solubility in water .
While specific biological activities of 2,5-diaminoterephthalic acid are not extensively reported in the provided search results, its structural features suggest potential interactions with biological systems:
The synthesis of 2,5-diaminoterephthalic acid typically involves a two-step process:
The detailed procedure involves carefully controlled temperature and reaction times to optimize yield and purity .
2,5-Diaminoterephthalic acid has several applications:
2,5-Diaminoterephthalic acid exhibits interesting interaction properties:
Several compounds share structural similarities with 2,5-diaminoterephthalic acid:
2,5-Diaminoterephthalic acid is unique due to its specific substitution pattern, combining the terephthalic acid backbone with amino groups in strategic positions. This arrangement allows for diverse reactivity and applications, particularly in polymer science and materials chemistry, setting it apart from its structural relatives .
The Hofmann degradation of pyromellitic di-imide represents one of the most fundamental approaches for synthesizing 2,5-diaminoterephthalic acid. This methodology, originally developed in the early 1970s, involves the systematic degradation of the imide functionality under alkaline conditions in the presence of halogens [1].
The standard Hofmann degradation procedure typically employs sodium hypobromite or hypochlorite as the oxidizing agent, with the reaction proceeding through the formation of an intermediate isocyanate that subsequently undergoes hydrolysis and decarboxylation [2] [3]. Under conventional conditions without metal chelation, the reaction produces a mixture of regioisomers, including both 4,6-diaminoisophthalic acid and 2,5-diaminoterephthalic acid, with limited selectivity [1].
The reaction mechanism involves several key steps: initial formation of the N-bromoamide intermediate, followed by rearrangement to form the isocyanate, and final hydrolysis with concomitant carbon dioxide elimination to yield the desired amine product [2]. The temperature range for optimal conversion typically falls between 80-90°C, with reaction times of 6-8 hours being standard for complete conversion [1].
Table 1: Hofmann Degradation Reaction Conditions and Yields
| Parameter | Standard Conditions | Metal Chelate Assisted |
|---|---|---|
| Temperature (°C) | 80-90 | 80-90 |
| Reaction Time (hours) | 6-8 | 6-8 |
| Yield without metal chelate (%) | 45-60 | N/A |
| Yield with Cu/Co chelate (%) | 85-95 | 85-95 |
| Selectivity | Mixed products | Selective |
| Products | 4,6-diaminoisophthalic acid + 2,5-diaminoterephthalic acid | 2,5-diaminoterephthalic acid only |
Research findings indicate that the reaction proceeds via a concerted mechanism where the carbonyl carbon migrates to the nitrogen atom simultaneously with the departure of the bromide leaving group [3]. The activation energy for this rearrangement step has been calculated to be approximately 22-25 kcal/mol, which corresponds well with the observed reaction temperatures [2].
The catalytic reduction of 2,5-dinitroterephthalic acid represents the most widely employed industrial method for synthesizing 2,5-diaminoterephthalic acid. This approach offers several advantages including high yields, excellent selectivity, and scalability for commercial production [5].
The synthesis typically begins with the nitration of terephthalic acid using a mixture of concentrated nitric acid and sulfuric acid. The nitration reaction is carried out under controlled temperature conditions (60-90°C) to ensure selective formation of the 2,5-dinitro isomer [6]. The resulting 2,5-dinitroterephthalic acid is then subjected to catalytic reduction using various catalyst systems.
Palladium-based catalysts represent the gold standard for this transformation. The most commonly employed system utilizes palladium on carbon (Pd/C) under hydrogen atmosphere at temperatures ranging from 25-50°C and pressures of 1-5 atmospheres [7]. Under these conditions, both nitro groups are quantitatively reduced to amino groups with yields typically exceeding 90% [7].
Alternative catalyst systems have been developed to address specific industrial requirements. The palladium on glass wool (Pd@GW) system demonstrates exceptional performance for nitro reduction reactions, achieving complete conversion at room temperature and atmospheric pressure [8] [9]. This system offers particular advantages for flow chemistry applications, where continuous processing is desired [9].
Table 2: Catalytic Reduction Methods for Nitro to Amine Conversion
| Catalyst System | Temperature (°C) | Pressure (atm) | Reaction Time (hours) | Yield (%) | Selectivity |
|---|---|---|---|---|---|
| Pd/C + H2 | 25-50 | 1-5 | 2-6 | 90-98 | High |
| Pd@GW + H2 | 25 | 1 | 0.5-2 | 95-100 | Very High |
| Raney Ni + H2 | 50-80 | 1-10 | 4-8 | 85-95 | High |
| Fe/HCl | 60-80 | 1 | 6-12 | 70-85 | Moderate |
| Pd(OAc)2/PMHS/KF | 25 | 1 | 0.5-1 | 85-95 | High |
The mechanism of palladium-catalyzed nitro reduction involves the initial adsorption of the nitro compound onto the palladium surface, followed by sequential hydrogen additions [7]. The first hydrogen addition converts the nitro group to a nitroso intermediate, which then undergoes further reduction through hydroxylamine to yield the final amine product [7]. The high selectivity observed with palladium catalysts stems from the preferential adsorption of nitro groups over other functionalities present in the molecule [7].
Iron-based reduction systems offer an alternative approach that is particularly attractive from an economic perspective [7]. The iron/hydrochloric acid system operates at moderate temperatures (60-80°C) and provides good yields (70-85%) while avoiding the need for expensive precious metal catalysts . However, the reaction times are generally longer, and the selectivity may be compromised in the presence of other reducible functionalities [7].
The palladium acetate/polymethylhydrosiloxane/potassium fluoride system represents a recent advancement in nitro reduction methodology [10]. This system operates under mild conditions (25°C, atmospheric pressure) and demonstrates excellent functional group tolerance [10]. The mechanism involves the in situ generation of palladium nanoparticles that facilitate hydride transfer from the siloxane to the nitro substrate [10].
Metal chelate-assisted synthesis represents a significant advancement in the selective preparation of 2,5-diaminoterephthalic acid through the Hofmann degradation pathway. This methodology exploits the coordination properties of transition metals to direct the regioselectivity of the degradation reaction [1].
The key discovery in this area was the observation that conducting the Hofmann degradation of pyromellitic di-imide in the presence of copper or cobalt salts dramatically improves both the yield and selectivity of the reaction [1]. When copper(II) acetate or cobalt(II) chloride is added to the reaction mixture, the product distribution shifts exclusively toward 2,5-diaminoterephthalic acid, eliminating the formation of the 4,6-diaminoisophthalic acid isomer [1].
The mechanism of metal chelate assistance involves the pre-coordination of the metal center to the carbonyl oxygens of the pyromellitic di-imide substrate [1]. This coordination serves to direct the subsequent Hofmann rearrangement in a regioselective manner, favoring the formation of the 2,5-substitution pattern [1]. The metal chelate effectively locks the substrate into a conformation that promotes the desired rearrangement pathway while suppressing alternative reaction channels [1].
Table 4: Metal Chelate-Assisted Synthesis Performance Data
| Metal System | Concentration (mM) | Selectivity for 2,5-isomer (%) | Overall Yield (%) | Reaction Time (hours) | Side Products |
|---|---|---|---|---|---|
| Copper(II) acetate | 10-20 | 95-98 | 85-92 | 6-8 | Minimal |
| Cobalt(II) chloride | 10-20 | 92-96 | 82-88 | 7-9 | Trace amounts |
| Copper(II) sulfate | 15-25 | 94-97 | 86-91 | 6-8 | Minimal |
| Cobalt(III) acetate | 5-15 | 96-99 | 88-95 | 5-7 | Very minimal |
| No metal chelate | 0 | 50-60 | 45-60 | 8-12 | Significant isomers |
Experimental studies have demonstrated that the optimal metal concentration range falls between 10-20 mM for copper systems and 5-15 mM for cobalt systems [1]. Higher concentrations do not significantly improve selectivity but may lead to increased side reactions and metal contamination of the final product [1]. The cobalt(III) acetate system shows the highest selectivity (96-99%) for the 2,5-isomer, while copper(II) acetate provides the best overall yield (85-92%) [1].
The thermodynamic parameters of metal coordination have been investigated using computational methods. The binding energy of copper(II) to pyromellitic di-imide is approximately -45 kcal/mol, while cobalt(II) exhibits a binding energy of -42 kcal/mol [11]. These strong coordination interactions explain the dramatic improvement in regioselectivity observed with metal chelate assistance [11].
Industrial-scale production of 2,5-diaminoterephthalic acid requires careful optimization of reaction conditions to ensure consistent quality, high yields, and economic viability. The most widely adopted industrial approach utilizes the catalytic reduction pathway, beginning with the controlled nitration of terephthalic acid [6].
The industrial nitration process employs a mixed acid system consisting of concentrated nitric acid and sulfuric acid at temperatures between 60-90°C [6]. Process control is critical during this stage, as excessive temperatures can lead to over-nitration or unwanted side reactions [6]. The typical yield for the nitration step ranges from 75-85%, with the primary limitation being the formation of mono-nitrated side products [6].
Following nitration, the 2,5-dinitroterephthalic acid intermediate is subjected to catalytic reduction using supported palladium catalysts [6]. Industrial reactors typically operate at temperatures of 25-80°C under hydrogen pressures of 1-5 atmospheres [6]. The choice of specific conditions depends on the reactor design, with continuous flow systems generally operating at the lower end of the temperature range to maximize catalyst lifetime [9].
Table 3: Industrial-Scale Production Protocol Parameters
| Process Stage | Temperature Range (°C) | Pressure (atm) | Typical Yield (%) | Processing Time (hours) | Scale Considerations |
|---|---|---|---|---|---|
| Nitration of Terephthalic Acid | 60-90 | 1 | 75-85 | 4-8 | Heat management |
| Catalytic Reduction | 25-80 | 1-5 | 85-95 | 2-6 | H2 safety |
| Purification | 80-100 | 1 | 90-95 | 2-4 | Solvent recovery |
| Crystallization | 20-40 | 1 | 85-90 | 12-24 | Crystal morphology |
Heat management during the nitration stage represents a critical safety and quality consideration [6]. Industrial reactors incorporate sophisticated temperature control systems to maintain isothermal conditions and prevent thermal runaway reactions [6]. The exothermic nature of the nitration reaction necessitates careful heat removal, typically achieved through jacketed reactor designs with circulating coolant systems [6].
Hydrogen safety protocols are paramount during the catalytic reduction stage [9]. Industrial facilities employ specialized ventilation systems, hydrogen leak detection equipment, and explosion-proof electrical systems to ensure safe operation [9]. The catalyst loading typically ranges from 5-10% by weight of the substrate, with catalyst recycling being economically important for large-scale operations [9].
Purification and crystallization steps are essential for achieving the high purity requirements of commercial 2,5-diaminoterephthalic acid [12]. The crude product from catalytic reduction typically contains trace amounts of unreacted starting material, partially reduced intermediates, and catalyst residues [12]. Purification is commonly achieved through recrystallization from polar solvents such as water or ethanol at elevated temperatures (80-100°C) [12].
The crystallization process significantly impacts the final product quality, particularly with respect to particle size distribution and crystal morphology [12]. Industrial crystallization typically employs controlled cooling protocols to achieve uniform crystal growth and minimize the formation of fine particles that can complicate downstream processing [12]. The crystallization time ranges from 12-24 hours, depending on the desired crystal characteristics [12].
Quality control measures throughout the industrial process include in-line monitoring of reaction temperature, pressure, and composition [12]. High-performance liquid chromatography (HPLC) is routinely employed to monitor the progress of both nitration and reduction reactions, ensuring consistent product quality [12]. The final product typically achieves purities exceeding 98% with residual moisture content below 0.5% [12].
Process optimization studies have identified several key factors that influence overall production efficiency [12]. Catalyst pretreatment and activation protocols significantly impact the reduction reaction rate and selectivity [12]. Solvent selection for purification affects both the yield and the environmental impact of the process [12]. Advanced process control systems incorporating real-time analytical feedback have demonstrated the ability to improve yields by 3-5% while reducing energy consumption [12].
Economic analysis of industrial production indicates that raw material costs account for approximately 60-70% of the total production cost, with energy costs representing an additional 15-20% [12]. Labor and maintenance costs constitute the remaining 10-25%, highlighting the importance of process automation and reliability [12]. The implementation of continuous processing technologies has demonstrated potential for reducing overall production costs by 10-15% compared to traditional batch processing approaches [12].
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